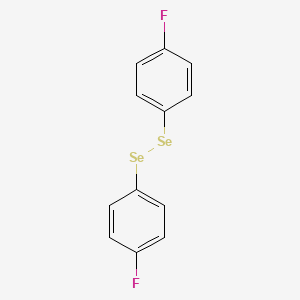
Diselenide, bis(4-fluorophenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(4-fluorophenyl)diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-bis(4-fluorophenyl)diselane can be synthesized through the reaction of 4,4’-difluorodiphenyl diselenide with sodium tetrahydroborate under an inert atmosphere at room temperature. The reaction is typically carried out for 30 minutes, followed by the addition of 2,2-dibromostyrene and heating to 50°C for another 30 minutes . The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by column chromatography using silica gel and hexane as the eluent .
Industrial Production Methods
While specific industrial production methods for 1,2-bis(4-fluorophenyl)diselane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(4-fluorophenyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselane to selenols.
Substitution: The compound can participate in substitution reactions, where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as N-iodosuccinimide and potassium monopersulfate are used under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
1,2-bis(4-fluorophenyl)diselane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-bis(4-fluorophenyl)diselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The compound can interact with cellular thiols, leading to the formation of selenol intermediates that can further react with reactive oxygen species (ROS). This redox cycling can result in the modulation of oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(4-methoxyphenyl)diselane: Similar structure but with methoxy groups instead of fluorine atoms.
1,2-bis(4-chlorophenyl)diselane: Contains chlorine atoms instead of fluorine atoms.
Uniqueness
1,2-bis(4-fluorophenyl)diselane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s stability and modulate its interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
52673-29-7 |
|---|---|
Molecular Formula |
C12H8F2Se2 |
Molecular Weight |
348.1 g/mol |
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8F2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
SDLBMJQKOPWWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[Se][Se]C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















